1-(9-phenylfluoren-9-yl)-1,2,4-triazole

Catalog No.
S3352265
CAS No.
828265-51-6
M.F
C21H15N3
M. Wt
309.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(9-phenylfluoren-9-yl)-1,2,4-triazole

CAS Number

828265-51-6

Product Name

1-(9-phenylfluoren-9-yl)-1,2,4-triazole

IUPAC Name

1-(9-phenylfluoren-9-yl)-1,2,4-triazole

Molecular Formula

C21H15N3

Molecular Weight

309.4 g/mol

InChI

InChI=1S/C21H15N3/c1-2-8-16(9-3-1)21(24-15-22-14-23-24)19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-15H

InChI Key

KVOFEYRUEAXEJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)N5C=NC=N5

1-(9-phenylfluoren-9-yl)-1,2,4-triazole is a synthetic organic compound that belongs to the triazole family, characterized by its unique structure that includes a triazole ring and a phenylfluorene moiety. The triazole ring consists of three nitrogen atoms and two carbon atoms, which contribute to its chemical reactivity and biological activity. The phenylfluorene part provides significant steric bulk and electronic properties, making this compound an interesting candidate for various applications in medicinal chemistry and materials science.

The chemical behavior of 1-(9-phenylfluoren-9-yl)-1,2,4-triazole can be understood through its potential reactivity in nucleophilic substitutions and cycloaddition reactions. Triazoles are known for participating in diverse reactions such as:

  • Nucleophilic substitutions: The nitrogen atoms in the triazole ring can act as nucleophiles, allowing for reactions with electrophiles.
  • Click chemistry: This compound can be involved in copper-catalyzed azide-alkyne cycloaddition reactions, which are widely used for synthesizing complex organic molecules.
  • Condensation reactions: The presence of functional groups on the phenylfluorene moiety may allow for condensation with aldehydes or ketones to form new compounds.

Triazoles are recognized for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. Specifically, compounds like 1-(9-phenylfluoren-9-yl)-1,2,4-triazole have been studied for their potential in:

  • Antitumor activity: Some derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Antifungal properties: Triazoles are often used as antifungal agents due to their ability to inhibit ergosterol synthesis in fungal cell membranes.

Research indicates that the unique structure of 1-(9-phenylfluoren-9-yl)-1,2,4-triazole enhances its interaction with biological targets compared to simpler triazole compounds .

The synthesis of 1-(9-phenylfluoren-9-yl)-1,2,4-triazole can be approached through several methods:

  • Condensation reactions: Combining hydrazine derivatives with appropriate carbonyl compounds can yield triazoles.
  • Cyclization methods: Using phenylfluorene derivatives with hydrazine under acidic conditions can facilitate the formation of the triazole ring.
  • Click chemistry: Utilizing azides and alkynes in the presence of a copper catalyst may provide an efficient route to synthesize this compound .

The unique properties of 1-(9-phenylfluoren-9-yl)-1,2,4-triazole make it suitable for various applications:

  • Pharmaceuticals: Its potential as an anticancer and antifungal agent positions it as a candidate for drug development.
  • Materials Science: The compound can be explored for use in organic electronics due to its structural characteristics that may enhance charge transport properties.
  • Agricultural Chemicals: Its biological activity suggests potential applications in developing new pesticides or fungicides.

Studies on the interactions of 1-(9-phenylfluoren-9-yl)-1,2,4-triazole with biological macromolecules have shown promising results. Interaction with enzymes involved in metabolic pathways has been investigated to determine its efficacy as a drug candidate. Furthermore, binding studies using techniques like surface plasmon resonance could elucidate its affinity towards specific targets .

Several compounds share structural similarities with 1-(9-phenylfluoren-9-yl)-1,2,4-triazole. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-(4-fluorophenyl)-1,2,4-triazoleTriazoleExhibits potent antifungal activity
5-(4-methoxyphenyl)-1H-1,2,4-triazoleTriazoleKnown for anti-inflammatory properties
3-amino-5-(phenyl)-1H-1,2,4-triazoleTriazoleDemonstrates cytotoxic effects against cancer cell lines

These compounds illustrate the diversity within the triazole family while showcasing the unique steric and electronic properties of 1-(9-phenylfluoren-9-yl)-1,2,4-triazole that may influence its biological activity and applications.

XLogP3

4.5

Hydrogen Bond Acceptor Count

2

Exact Mass

309.126597491 g/mol

Monoisotopic Mass

309.126597491 g/mol

Heavy Atom Count

24

UNII

V00V2XR06M

Wikipedia

1H-1,2,4-Triazole, 1-(9-phenyl-9H-fluoren-9-yl)-

Dates

Modify: 2023-07-26

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